

Potential Candidate Inhibitors and In Vitro Data

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Compound Focus: KRAS G12C inhibitor 42

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A recent study published in *Nature Biotechnology* used a hybrid quantum-classical generative model to design new KRAS inhibitors [1]. From this campaign, two compounds, **ISM061-018-2** and **ISM061-022**, were synthesized and characterized. The table below summarizes their key in vitro properties:

Compound	Binding Affinity (KD, SPR)	Cellular Assay (IC50, MaMTH-DS)	Selectivity Notes
ISM061-018-2	1.4 μ M (for KRAS-G12D) [1]	Micromolar range (for KRAS WT, G12C, G12D, G12V, G13C, Q61H; NRAS & HRAS WT) [1]	Pan-RAS activity; no effect on unrelated control pair [1]
ISM061-022	No binding to KRAS-G12D detected [1]	Micromolar range (showed enhanced selectivity for KRAS-G12R and Q61H) [1]	Unusual effect on artificial control at specific concentrations [1]

Key Experimental Protocols from the Study:

- Surface Plasmon Resonance (SPR):** Used to determine the binding affinity (KD) of the compounds to the KRAS protein [1].
- MaMTH-DS (Mammalian Membrane Two-Hybrid Drug Screening):** A cell-based assay utilizing a split-ubiquitin system to detect dose-responsive inhibition of interactions between KRAS "baits" (including WT and various mutants) and the Raf1 "prey" protein. IC50 values were derived from this assay [1].
- Cell Viability Assay:** CellTiter-Glo was used to confirm that the observed inhibition was not due to general cytotoxicity [1].

Preclinical In Vivo Models for KRAS G12C Inhibitors

While the *Nature* study focuses on in vitro validation, other sources describe standard in vivo models used in the preclinical development of KRAS G12C inhibitors. The following diagram illustrates a typical workflow for transitioning a candidate inhibitor from in vitro studies to in vivo evaluation.

The models and metrics depicted are standard in the field, as evidenced by multiple sources [2] [3] [4]. For instance:

- **Patient-Derived Xenografts (PDXs):** One study noted that the combination of EGFR and KRAS G12C inhibitors "showed high efficacy in patient-derived xenografts," which is a model that closely mimics human patient tumors [2].
- **Resistance Studies:** Research into resistance mechanisms often uses in vivo models. One analysis mentioned that "resistance to KRAS G12C inhibition has been revealed using cell lines, xenografts, and patients," confirming the use of these models in complex investigations [3].

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References

1. Quantum-computing-enhanced algorithm unveils potential KRAS ... [nature.com]
2. Combining EGFR and KRAS for G ... 12 C Inhibitors KRAS [pmc.ncbi.nlm.nih.gov]
3. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
4. Targeting KRAS mutant cancers: from druggable therapy to drug resistance | Molecular Cancer | Full Text [molecular-cancer.biomedcentral.com]

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